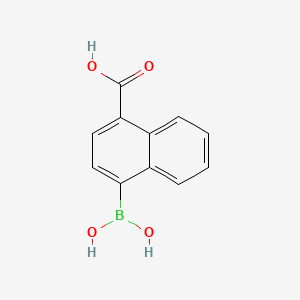

4-Carboxynaphthalene-1-boronic acid

Übersicht

Beschreibung

4-Carboxynaphthalene-1-boronic acid (4-CNPA) is a boronic acid derivative of naphthalene and is widely used in organic synthesis, medicinal chemistry and materials science. It is a versatile building block for a variety of synthetic applications, including the synthesis of complex molecules, drug delivery systems, and the preparation of polymers materials. 4-CNPA is also used as a catalyst in a range of chemical reactions, including the synthesis of polymers materials, the preparation of drug delivery systems, and the synthesis of complex molecules.

Wissenschaftliche Forschungsanwendungen

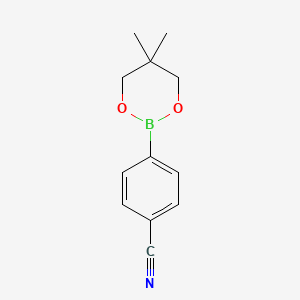

Decarboxylative Borylation

Decarboxylative borylation is a chemical process where carboxylic acid groups are replaced with boronic acids and esters. This process, catalyzed by nickel, enables the conversion of widely available carboxylic acids into versatile boronic esters, facilitating the synthesis of complex molecules for potential use in treating inflammatory lung diseases through the inhibition of human neutrophil elastase. This method provides practical access to complex boronic acids that were previously challenging to prepare, opening new possibilities in retrosynthetic analysis and the discovery of boron-containing therapeutics (Li et al., 2017).

Photoinduced Borylation

Photoinduced decarboxylative borylation of carboxylic acids, facilitated by visible light without the need for metal catalysts, represents a significant advance. Activating the acids with phthalimide substituents allows for their reaction with diboron reagents, demonstrating a broad utility and functional group tolerance. This method simplifies the introduction of boronate esters into a wide variety of compounds, showcasing the potential for creating versatile boronic esters with ease and efficiency (Fawcett et al., 2017).

Boronic Acid in Alkaline Solution

Research into the reactivity of boronic acids in alkaline solutions has provided kinetic evidence that boronic acids are reactive towards diol moieties even in such conditions. This insight corrects common misunderstandings in boron chemistry and suggests new avenues for effective boronic acid sensor design for carbohydrates (Iwatsuki et al., 2007).

Synthesis and Nonlinear Optical Properties

Boron(III) subphthalocyanines with various substituents have been synthesized, highlighting the role of boronic acid derivatives in the development of materials with significant optical, photophysical, and electrochemical properties. These materials find applications in organic electronics and photonics due to their enhanced quadratic and cubic hyperpolarizabilities, and electrochemical properties, underscoring the utility of boronic acid derivatives in advanced material science (Rey et al., 1998).

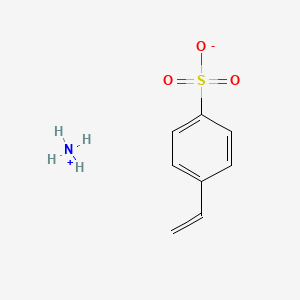

Boronic Acid Polymers

The incorporation of boron subphthalocyanines (BsubPcs) into polymers has introduced novel optoelectronic and physical properties, justifying their use in various organic electronic devices. This development marks a significant step in combining boronic acid chemistry with polymer science to create materials with enhanced functionalities (Lessard & Bender, 2013).

Eigenschaften

IUPAC Name |

4-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYYKYNBMCQCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627689 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxynaphthalene-1-boronic acid | |

CAS RN |

332398-57-9 | |

| Record name | 4-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

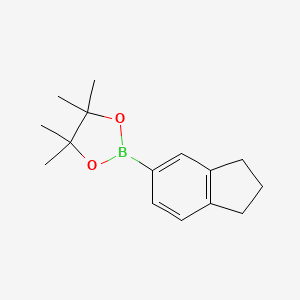

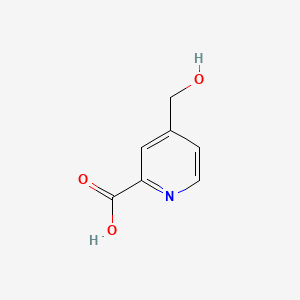

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

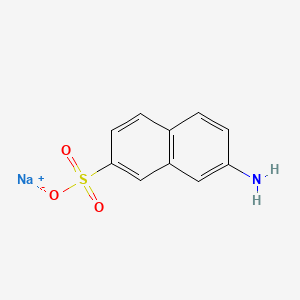

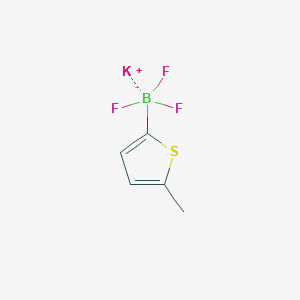

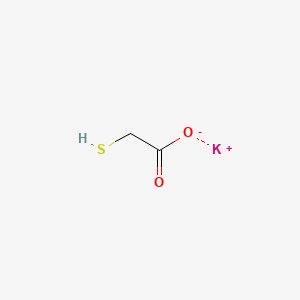

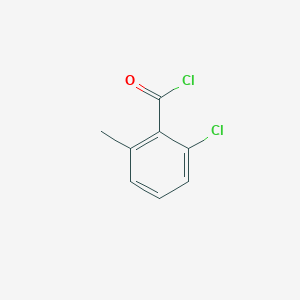

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.